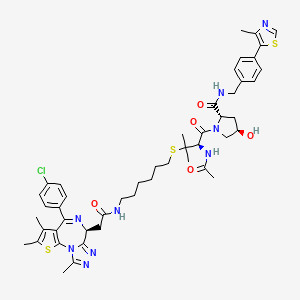
Unii-9VR1J6U4XG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BTA-9881, also know as AZD-9639 and MEDI-564, is a viral fusion protein inhibitor potentially for the treatment of respiratory syncytial virus infection.
Aplicaciones Científicas De Investigación
Nanoparticle Synthesis in Chemical Research
In the field of chemical research, significant progress has been made in developing novel materials, including advancements in nanoparticle synthesis. This area is crucial for various industrial and technological applications, particularly in the electronics industry, where new semiconducting materials have led to major technological shifts, from vacuum tubes to diodes, transistors, and miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).
Collaborative Working Environments in Environmental Modeling
Collaborative working environments are essential for the development and sharing of large-scale scientific applications, particularly in environmental modeling. Tools and software frameworks are being created to facilitate remote job submission and data sharing, crucial for applications like the Unified Air Pollution Model (UNI-DEM) (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Translation of Research into Innovations and Ventures
Efforts have been made to translate basic scientific research into practical innovations and ventures, a process as old as human history. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a significant role in providing training and financial support to align venture needs with innovators' aspirations, thereby fostering scientific research translation into societal benefits (Giordan, Shartrand, Steig, & Weilerstein, 2011).
University Nanosat Program for Aerospace Training and Technology Infusion
The University Nanosat Program (UNP) focuses on flying student-built nanosatellites, offering unique opportunities for capability demonstration in aerospace. This includes training the next generation of aerospace professionals and infusing aerospace institutions with advanced technologies like MEMS, autonomous controls, and next-generation deployables (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Role of Science and Technology in Sustainable Development
Science, Technology, and Innovation (STI) play a vital role in fostering sustainable development, which includes economic growth, social equity, and environmental protection. STI is recognized as a Sustainable Development Goal (SDG) in the UN's 2030 Agenda for Sustainable Development, with a specific focus on enhancing scientific research and technological capabilities in all countries, especially developing ones (Colombage, 2019).
Importance of Science in Society and Funding Considerations
Scientific research delves into the universe's mysteries and creates applications and technologies benefiting humanity. The 2013 AAAS Annual Meeting emphasized the "Beauty and Benefits of Science," highlighting the need for appropriate funding and support for scientific endeavors (Press, 2013).
Propiedades
Número CAS |
1646857-24-0 |
|---|---|
Nombre del producto |
Unii-9VR1J6U4XG |
Fórmula molecular |
C21H15ClN4O2 |
Peso molecular |
390.827 |
Nombre IUPAC |
(2S)-2-(4-chlorophenyl)-3-(pyridine-3-carbonyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one |
InChI |
InChI=1S/C21H15ClN4O2/c22-16-5-3-15(4-6-16)21-18-13-24-9-7-17(18)20(28)26(21)11-10-25(21)19(27)14-2-1-8-23-12-14/h1-9,12-13H,10-11H2/t21-/m1/s1 |
Clave InChI |
QZSZPSDRJPPZDZ-OAQYLSRUSA-N |
SMILES |
C1CN(C2(N1C(=O)C3=C2C=NC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=CN=CC=C5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BTA-9881; BTA 9881; BTA9881; AZD-9639; MEDI-564; AZD9639; MEDI564; AZD 9639; MEDI 564 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B606333.png)



![2-[(1S,3S,4aS,9aR)-6-(dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-3-yl]-N-[(4-phenoxyphenyl)methyl]acetamide](/img/structure/B606340.png)

